A-Ring Aromatization Confers Quantifiable Estrogenic Activity Absent in Dienogest and Other EP Impurities
Dienogest Impurity G is the aromatized A-ring derivative of Dienogest (∆9,11-dehydro-17α-cyanomethyl estradiol) and is the only Dienogest EP impurity with demonstrated estrogenic activity. In the activated sludge biotransformation study by Zhao et al. (2021), Dienogest underwent quantitative aromatic dehydrogenation to form TP 309—chemically identical to Dienogest Impurity G—with a molar yield of ~55%. Critically, TP 309 exhibited approximately 30% of the estrogenic potency of 17β-estradiol in receptor-mediated bioassays [1]. By contrast, the parent compound Dienogest is a selective progesterone receptor agonist (EC50 = 3.4–10.5 nM at PR) with no intrinsic estrogenic activity and no affinity for estrogen receptors ERα or ERβ . Other EP Dienogest impurities such as Impurity A (11β-hydroxy dienogest, CAS 86153-39-1), Impurity F (3-keto-17β-hydroxy-17α-cyanomethyl estr-4-ene, CAS 67473-36-3), and Impurity I (3,3-dimethoxy ketal, CAS 65928-65-6) retain the non-aromatized steroid nucleus and are expected to maintain progestogenic rather than estrogenic activity profiles [2]. This shift in receptor pharmacology from pure progestogenic (Dienogest and other impurities) to mixed estrogenic/progestogenic (Impurity G) is unique among Dienogest-related substances.
| Evidence Dimension | Estrogenic activity (relative to 17β-estradiol) |
|---|---|
| Target Compound Data | ~30% estrogenic as 17β-estradiol |
| Comparator Or Baseline | Dienogest (parent): 0% estrogenic activity; no binding to ERα or ERβ; DRO TP 364: antimineralocorticoid activity (not estrogenic) |
| Quantified Difference | Impurity G: ~30% estrogenic activity vs. Dienogest: 0% estrogenic activity; Impurity G molar biotransformation yield ~55% vs. DRO TP 364 yield ~40% |
| Conditions | Activated sludge batch incubation; HRMS identification; estrogenic activity assessed via in vitro receptor-mediated bioassay |
Why This Matters
The unique estrogenic activity of Impurity G means that its presence in Dienogest API batches, even at low levels, introduces an endocrine-active contaminant with a pharmacological profile orthogonal to the intended progestogenic mechanism—making its specific identification and quantification mandatory for safety-based impurity control, a requirement that cannot be met by using any other Dienogest impurity reference standard.
- [1] Zhao HN, Tian Z, Kim KE, Wang R, Lam K, Kolodziej EP. Biotransformation of Current-Use Progestin Dienogest and Drospirenone in Laboratory-Scale Activated Sludge Systems Forms High-Yield Products with Altered Endocrine Activity. Environ Sci Technol. 2021;55(20):13869-13880. doi:10.1021/acs.est.1c03805 View Source
- [2] ChemWhat. Dienogest EP Impurity A CAS#: 86153-39-1; Dienogest EP Impurity F CAS#: 67473-36-3; Dienogest EP Impurity I CAS#: 65928-65-6. Structural and characterization data. Available at: https://www.chemwhat.com/ View Source
